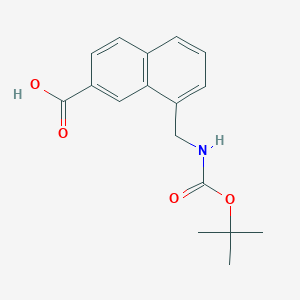

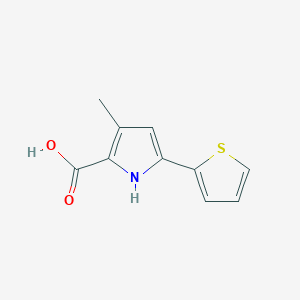

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPP-4 and is a member of the pteridine family of compounds. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

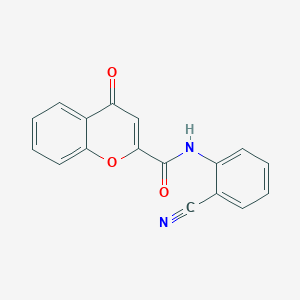

Research has focused on the synthesis of various derivatives and analogs of this compound, exploring their biological activities. For instance, Noubade et al. (2009) reported the synthesis of N-[2-(5-arylsubstituted-1,3,4-oxadiazole-2-yl) phenyl]-2,3-dimethyl benzene amine derivatives, demonstrating the potential for diverse biological activities. These compounds were characterized using IR, 1H NMR, mass spectral data, and elemental analysis, underscoring the importance of chemical characterization in drug development (Noubade et al., 2009).

Antibacterial Activity

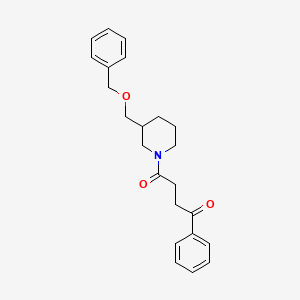

Merugu et al. (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, which demonstrated antibacterial properties. The reactions were carried out under microwave irradiation, and the compounds showed significant activity against various bacterial strains (Merugu et al., 2010).

Cholinesterase and Aβ-Aggregation Inhibitors

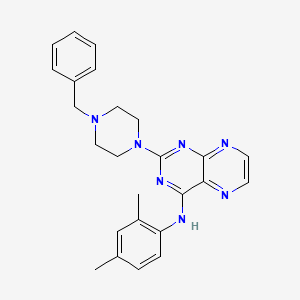

Mohamed et al. (2011) identified certain 2,4-disubstituted pyrimidines, including derivatives of 2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine, as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This study highlights the compound's potential in Alzheimer's disease treatment (Mohamed et al., 2011).

Pteridine Derivatives Synthesis

Tsuzuki and Tada (1986) explored the synthesis of various pteridine derivatives, including 4-alkoxy-1-methylpteridin-2-one and 4-alkylamino-1-methylpteridin-2-one, from diaminomaleonitrile (DAMN). This research underlines the versatility and utility of pteridines in medicinal chemistry (Tsuzuki & Tada, 1986).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). Their study included systematic modifications of the core pyrimidine moiety and demonstrated the compound's potential as an anti-inflammatory agent and in pain models (Altenbach et al., 2008).

Antioxidant and Anti-inflammatory Properties

Pontiki et al. (2015) synthesized a series of N-substituted 2,4-diaminopteridines and evaluated them as antioxidants and inhibitors of soybean lipoxygenase. Their findings indicated strong lipid antioxidant properties and anti-inflammatory activity, suggesting potential therapeutic applications (Pontiki et al., 2015).

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(2,4-dimethylphenyl)pteridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7/c1-18-8-9-21(19(2)16-18)28-24-22-23(27-11-10-26-22)29-25(30-24)32-14-12-31(13-15-32)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEVYKPLTGESMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)

![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)